molecular formula C16H17BrN2O4 B2517872 4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034391-85-8

4-(1-(3-Bromobenzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2517872
CAS RN: 2034391-85-8
M. Wt: 381.226
InChI Key: HUPMZUHJBSRUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as amphetamines and derivatives . It’s an important compound of a kind of raw material as drug or intermediate .


Synthesis Analysis

The synthesis of this compound involves a preparation method that is easy to operate . The preparation method is characterized by the addition of morpholine that is 5 times moles or more relative to 1- benzyl -4- piperidones, using hydrogen, 1MPa or less, in platinum catalyst or palladium catalyst in the presence of reacted .


Molecular Structure Analysis

The molecular structure of this compound involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . It also involves modulation of the amide substituent and of the benzoimidazol-2-one linker .


Chemical Reactions Analysis

The chemical reactions of this compound involve the restoration of E-cadherin expression and reduction of invasion in colorectal carcinoma cells . It also involves orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 400.0±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and enthalpy of vaporization of 65.1±3.0 kJ/mol . It also has a flash point of 195.7±27.3 °C, index of refraction of 1.585, molar refractivity of 61.0±0.3 cm3, and a molar volume of 181.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of new compounds involving the condensation of derivatives with piperidine or morpholine, leading to new derivatives with anticipated biological activity, highlights the ongoing research in creating novel compounds with potential therapeutic applications (Kandeel, 2006).
  • Studies on the synthesis, structural exploration, and analysis of novel heterocyclic compounds, including those with piperidine and morpholine units, contribute to the development of new bioactive molecules. These efforts are part of broader research aiming to find new therapeutic agents (Prasad et al., 2018).

Potential Biological Activities

  • Research into the synthesis of biodegradable polyesteramides with pendant functional groups, using derivatives similar to the specified compound, suggests applications in developing materials with biomedical applications, such as drug delivery systems (Veld et al., 1992).
  • Investigations into the crystallographic and theoretical exploration of compounds with structural similarities, including weak hydrogen bond analyses and potential chemotherapeutic applications, point towards the medicinal chemistry applications of such compounds (Al-Mutairi et al., 2021).

Advanced Materials and Chemical Analysis

  • Studies on the preparation, characterization, and proton-induced fluorescence switching of complexes containing piperidine and morpholine groups indicate the potential for developing new materials with specific optical properties, useful in sensors and imaging technologies (Cheng et al., 2012).

Safety and Hazards

The safety measures for this compound include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

properties

IUPAC Name

4-[1-(3-bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPMZUHJBSRUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.